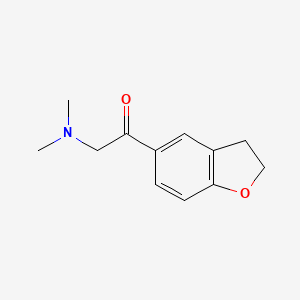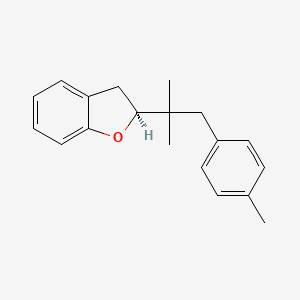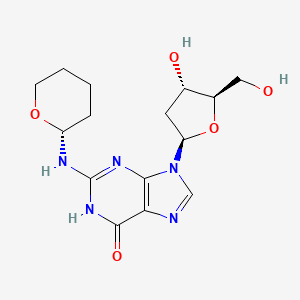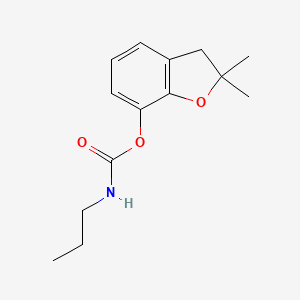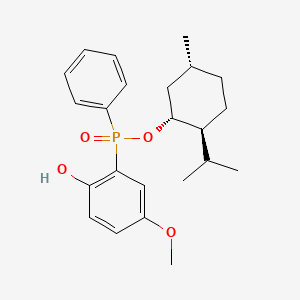
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound with a molecular formula of C15H11NO4. It is a derivative of maleimide, a class of compounds known for their diverse biological activities and practical applications in organic synthesis due to the presence of an activated double bond and an imide group .
Vorbereitungsmethoden
The synthesis of 4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of a maleic acid monoamide intermediate, which undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C .
Analyse Chemischer Reaktionen
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The compound’s activated double bond allows it to react with nucleophiles, forming addition products.
Cycloaddition Reactions: It can participate in cycloaddition reactions due to the presence of the imide group.
Polymerization: The compound can undergo polymerization and copolymerization with unsaturated compounds.
Common reagents used in these reactions include secondary amines and various nucleophilic and electrophilic reagents . The major products formed from these reactions are typically derivatives of the original compound, such as 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The biogenic imide group in the compound ensures high and diverse biological activities, including selective inhibitory activity against proteins such as cyclooxygenase and enzyme kinase . These interactions play a vital role in the intracellular signaling mechanisms of living organisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2,5-Dioxo-3-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid include other maleimide derivatives such as:
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acid
These compounds share similar structural features, such as the activated double bond and imide group, but differ in their specific substituents and resulting biological activities .
Eigenschaften
CAS-Nummer |
33753-36-5 |
|---|---|
Molekularformel |
C17H11NO4 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
4-(2,5-dioxo-3-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C17H11NO4/c19-15-10-14(11-4-2-1-3-5-11)16(20)18(15)13-8-6-12(7-9-13)17(21)22/h1-10H,(H,21,22) |
InChI-Schlüssel |
QEDHREXPGJIOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


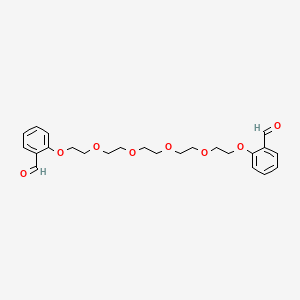
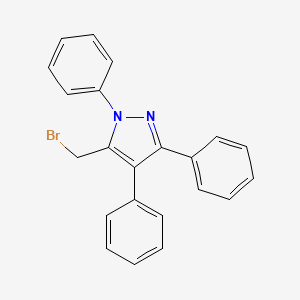
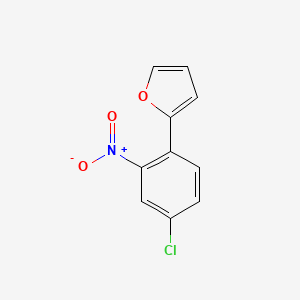
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
